3-FLUORO-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-METHOXYBENZAMIDE

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers needing a structurally unique, polyfunctional benzamide scaffold for unambiguous structure-activity relationship (SAR) studies often face supply inconsistencies. This compound resolves that by offering a consistent, high-purity building block.

• **Precise Pharmacophoric Signature:** The 3-fluoro-4-methoxybenzamide core with a furan-3-carbonyl-piperidine linkage enables probing of specific target hypotheses (GSK-3β, ROCK-1, HDAC) without ambiguity.
• **Built-in Versatility:** Two independently modifiable domains (benzamide and furan rings) allow for efficient generation of focused compound libraries.
• **Research-Ready Purity:** Supplied with documented purity suitable for immediate use in screening and synthesis, accelerating hit-to-lead timelines.

Molecular Formula C19H21FN2O4
Molecular Weight 360.385
CAS No. 1797290-46-0
Cat. No. B2686344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-FLUORO-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-METHOXYBENZAMIDE
CAS1797290-46-0
Molecular FormulaC19H21FN2O4
Molecular Weight360.385
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3)F
InChIInChI=1S/C19H21FN2O4/c1-25-17-3-2-14(10-16(17)20)18(23)21-11-13-4-7-22(8-5-13)19(24)15-6-9-26-12-15/h2-3,6,9-10,12-13H,4-5,7-8,11H2,1H3,(H,21,23)
InChIKeyVQCQZLPTZFHJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-4-methoxybenzamide: Structural Baseline


3-Fluoro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-4-methoxybenzamide (CAS 1797290-46-0) is a synthetic small-molecule belonging to the N-(piperidin-4-ylmethyl)benzamide class, with molecular formula C₁₉H₂₁FN₂O₄ and molecular weight 360.4 g/mol . The compound features a 3-fluoro-4-methoxybenzamide core connected via a methylene linker to a piperidine ring bearing a furan-3-carbonyl substituent at the nitrogen. It is cataloged primarily as a research-grade screening compound or chemical building block , and at the time of this analysis, no primary research publications, patents, or biological activity data specific to this exact compound were identified in public scientific databases including PubMed, ChEMBL, BindingDB, or PubChem.

Research purpose Chemical building block for medicinal chemistry SAR exploration
Scaffold context Furan-3-carbonyl-piperidine-benzamide core; class-level association with kinase/HDAC target screening
Structural distinction 3-fluoro-4-methoxy substitution with methylene-bridged amide linker; supports fluorine-probe and conformational flexibility studies

Why Generic Substitution Fails for This Compound


The benzamide N-(piperidin-4-ylmethyl) scaffold is populated by numerous analogs with varying aromatic substituents and N-acyl groups, yet these compounds are not interchangeable. The target compound's simultaneous presence of (a) a 3-fluoro substituent on the benzamide ring, (b) a 4-methoxy group, and (c) a furan-3-carbonyl (as opposed to furan-2-carbonyl or other heterocyclic acyl groups) on the piperidine nitrogen constitutes a specific three-dimensional pharmacophoric signature that meaningfully alters hydrogen-bonding capacity, lipophilicity, and metabolic vulnerability relative to even single-point substitution variants . Fluorine substitution at the 3-position of benzamide derivatives has been shown in multiple chemotypes to modulate pKa, oxidative metabolism, and target-binding conformation [1]. Replacing this compound with, for example, the non-fluorinated 3-methoxy analog (CAS 1396713-60-2) or the 3-chloro variant (CAS 1396884-85-7) would eliminate or alter these fluorine-dependent properties, potentially invalidating structure-activity relationships in any ongoing research program.

3-Fluoro substitution matters. Replacing with non-fluorinated (3-H) or 3-Cl analogs shifts logP, H-bonding capacity, and predicted metabolic profile; SAR interpretation may not transfer directly.

Furan regioisomerism directs target engagement. Furan-3-carbonyl (kinase/HDAC context) and furan-2-carbonyl (GPCR/PI3K context) are not interchangeable; regioisomer mismatch may alter screening outcome.

Linker geometry defines conformational space. The methylene-bridged amide linker provides an additional rotatable bond and amide NH absent in direct ketone analogs; linker substitution may limit binding pose relevance.

Quantitative Differentiation Evidence


Physicochemical Property Differentiation vs. Non-Fluorinated Analog

The target compound (MW 360.4) incorporates a 3-fluoro substituent that increases molecular weight by 18.0 g/mol relative to the non-fluorinated 3-methoxy analog N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide (CAS 1396713-60-2; MW 342.4) . The fluorine atom at the 3-position reduces the computed logP by approximately 0.2–0.4 log units compared to the non-fluorinated analog (estimated logP of ~2.58 for the 3-fluoro-4-methoxybenzamide fragment vs. ~2.96 for a closely related non-fluorinated benzoyl-piperidine analog [1]), while simultaneously introducing a hydrogen-bond acceptor at the 3-position absent in the 3-methoxy-only variant. This altered polarity and hydrogen-bonding capacity directly impacts membrane permeability, solubility, and target-binding pharmacophore complementarity [2].

Physicochemical Differentiation
Data to verify
ΔMW +18.0 g/mol ΔlogP ≈ −0.2 to −0.4 ΔHBA +1 (fluorine as weak HBA)
Fluorine substitution shifts polarity and H-bonding capacity; may support distinct target binding.
Predicted values; experimental confirmation needed.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Furan Regioisomerism and Binding Geometry Impact

The target compound features a furan-3-carbonyl substituent on the piperidine nitrogen, where the carbonyl is attached at the furan 3-position. This regioisomer places the furan oxygen in a meta relationship to the carbonyl, creating a distinct hydrogen-bond acceptor geometry compared to furan-2-carbonyl analogs (where the oxygen is ortho to the carbonyl) . Literature on related chemotypes indicates that furan regioisomerism can alter kinase inhibition profiles: compounds within the furan-3-carbonyl-piperidine-benzamide scaffold class have been investigated as potential kinase inhibitors (GSK-3β, ROCK-1) and HDAC modulators, with the furan-3-carbonyl orientation contributing to target selectivity . In contrast, furan-2-ylmethyl-piperidine benzamide analogs have been explored for PI3K inhibition and 5-HT₄ receptor agonism, reflecting divergent target engagement driven in part by the furan attachment regiochemistry [1].

Furan Regioisomerism
Class-level inference
Furan-3-carbonyl vs. furan-2-carbonyl Kinase/HDAC context vs. GPCR/PI3K context
Regioisomer choice may influence target class engagement in screening campaigns.
No direct head-to-head data; inferred from separate chemotype literature.
Structure-Activity Relationship Fragment-Based Drug Design Kinase Inhibition

Fluorine Substitution Effects on Metabolic Stability

The 3-fluoro substituent on the benzamide ring is strategically positioned to block a primary site of cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation at the 3-position), a metabolic vulnerability present in the non-fluorinated 3-methoxy analog (CAS 1396713-60-2) . In broader benzamide-piperidine chemotypes, fluorine-for-hydrogen substitution at metabolically labile aromatic positions has been shown to reduce intrinsic clearance in human liver microsomes by 2- to 10-fold, depending on the specific P450 isoform profile [1]. Furthermore, the 3-fluoro substituent provides this metabolic shielding without the substantial increase in lipophilicity and molecular volume associated with the 3-chloro analog (CAS 1396884-85-7; estimated ΔlogP ≈ +0.5–0.8 for Cl vs. F substitution) or the 3-trifluoromethyl analog (CAS 1396808-95-9; ΔMW ≈ +54 vs. target compound) [2]. The 4-methoxy group contributes additional electronic modulation: in fluorinated piperidine-benzamide systems, the electron-donating methoxy group at the para position has been shown to influence the pKa of the adjacent amide NH and modulate target-binding affinity through resonance effects [3].

Metabolic Stability Profile
Class-level inference
3-F blocks CYP oxidation at benzamide 3-position Estimated 2–10× lower intrinsic clearance vs. 3-H Lipophilicity advantage over 3-Cl/3-CF₃
3-Fluoro substitution may offer metabolic shielding without high lipophilicity burden.
No experimental microsomal stability data; class-level projection.
Drug Metabolism Pharmacokinetics Medicinal Chemistry Optimization

Linker Geometry: Methylene-Bridged Amide vs. Direct Ketone

The target compound employs a methylene-bridged amide linkage (–CH₂–NH–C(=O)–) connecting the piperidine ring to the benzamide aromatic system. This differs fundamentally from the direct ketone linker (–C(=O)–) found in the structurally related compound 3-(3-fluoro-4-methoxybenzoyl)-1-(2-methylfuran-3-carbonyl)piperidine (PhytoBank MLS000732610; MW 345.37) [1]. The methylene insertion introduces an sp³-hybridized carbon between the piperidine and the amide nitrogen, creating an additional rotatable bond and altering the distance and angular relationship between the benzamide pharmacophore and the piperidine-furan moiety. Computational predictions indicate the target compound has 5 rotatable bonds vs. 4 for the ketone-linked analog, with corresponding differences in conformational entropy and the accessible dihedral angle space of the benzamide relative to the piperidine ring [1]. In the broader N-(piperidin-4-yl)methyl benzamide literature, this methylene spacer has been shown to be critical for achieving appropriate geometry in target binding pockets; SAR studies in HepG2 cell cycle inhibitors demonstrated that linker length and composition directly impact antiproliferative potency, with compound 47 (containing an N-(piperidin-4-yl)methyl benzamide core) showing the most potent activity in the series [2].

Linker Geometry Comparison
Data to verify
Methylene-bridged amide (5 rotatable bonds) vs. direct ketone (4 rotatable bonds) ΔMW +15.0; additional amide NH donor
Additional rotatable bond and amide NH may enable distinct binding poses relevant to induced-fit models.
Structural prediction; biological relevance requires validation.
Conformational Analysis Structure-Based Design Chemical Probe Development

Drug-Likeness and Oral Bioavailability Assessment

Based on predicted physicochemical parameters, the target compound satisfies Lipinski's Rule of Five (MW = 360.4 ≤ 500; HBD = 1 ≤ 5; HBA = 5 ≤ 10; estimated logP ≈ 2.2–2.5 ≤ 5) and the Ghose filter, indicating favorable drug-likeness . A closely related fragment (3-fluoro-4-methoxybenzoyl-piperidine-furan) was predicted to have bioavailability = Yes and Rule of Five = Yes by ChemAxon calculations [1]. This compares favorably to the 3-trifluoromethyl analog (CAS 1396808-95-9; MW = 380.4, logP ≈ 3.0), which approaches the upper limit of optimal lipophilicity [2]. For screening library procurement, compounds within this MW/logP window (MW 350–400, logP 2–3) have historically shown higher hit-to-lead progression rates in fragment-based and HTS campaigns compared to more lipophilic analogs [3]. However, it is important to note that Veber's Rule is predicted as 'No' for structurally related fragments [1], suggesting potential limitations in oral bioavailability related to polar surface area or rotatable bond count that would need to be addressed in lead optimization.

Drug-Likeness Compliance
Data to verify
Rule of Five = Yes (predicted) Ghose Filter = Yes Veber's Rule = No
Predicted favorable oral drug-likeness; Veber's limitation may need lead optimization attention.
Calculated properties; no experimental PK data.
ADME Profiling Drug-Likeness Fragment-Based Screening

Optimal Research and Procurement Scenarios


Kinase or HDAC Inhibitor Scaffold Exploration

Researchers investigating kinase inhibition (GSK-3β, ROCK-1) or histone deacetylase (HDAC) modulation can use this compound as a privileged scaffold for SAR expansion. The furan-3-carbonyl-piperidine-benzamide chemotype has been associated with these target classes in the literature . The 3-fluoro-4-methoxy substitution pattern provides a starting point for systematic variation: the fluorine atom can be replaced to probe electronic effects on target binding, while the 4-methoxy group can be modified to explore steric and hydrogen-bonding contributions to potency [1]. The methylene-bridged amide linker provides conformational flexibility that may be advantageously constrained in subsequent optimization cycles, as demonstrated in related N-(piperidin-4-yl)methyl benzamide cell cycle inhibitors where linker geometry was critical for HepG2 antiproliferative activity [2].

Fluoro-Substituted Probe for Target Deconvolution

The presence of the 3-fluoro substituent enables potential use as a ¹⁹F NMR probe for studying protein-ligand interactions, as fluorine chemical shifts are exquisitely sensitive to local electronic environment changes upon target binding [1]. Additionally, the fluorine atom serves as a metabolic blocking group at the 3-position of the benzamide ring, which can simplify metabolite identification in in vitro microsomal incubation studies by reducing the number of oxidative metabolites relative to the non-fluorinated analog [3]. This property is particularly valuable when the compound is used as a tool molecule to validate target engagement in cellular assays, where metabolic stability directly impacts the interpretability of phenotypic readouts.

Building Block for Library Synthesis

As a scaffold containing two independently modifiable domains—the benzamide aromatic ring (amenable to halogen exchange, Suzuki coupling, or nucleophilic aromatic substitution at the fluorine-bearing position) and the furan ring (available for oxidation, reduction, or electrophilic substitution)—this compound serves as a versatile intermediate for generating small, focused compound libraries . The piperidine nitrogen is already functionalized with the furan-3-carbonyl group, but the amide linkage and the furan ring both offer handles for further diversification. The molecular weight (360.4) and logP window (estimated 2.2–2.5) place library members derived from this scaffold in favorable drug-like chemical space suitable for fragment growth or lead optimization campaigns [4].

Selection Rationale vs. Co-Cataloged Analogs

When procuring compounds for a screening collection or SAR program, this specific compound should be selected over co-cataloged analogs when the research objective requires: (a) fluorine-mediated metabolic stability at the benzamide 3-position without the excessive lipophilicity of chloro or trifluoromethyl substituents [3]; (b) furan-3-carbonyl (rather than furan-2-carbonyl) connectivity for kinase or HDAC target engagement hypotheses ; (c) a methylene-bridged amide linker geometry rather than a direct ketone linkage to preserve conformational flexibility appropriate for induced-fit binding models [2]; and (d) a molecular weight and logP profile within the optimal oral drug-likeness window (MW < 400, logP < 3) to maximize hit progression probability [4].

Application
Selection Property
Validation Focus
Kinase/HDAC scaffold SAR studies
Furan-3-carbonyl regiochemistry; 3-fluoro-4-methoxy substitution
Class-level target engagement screening (GSK-3β, ROCK-1, HDAC context)
19F NMR probe for target deconvolution
3-Fluoro substituent for NMR sensitivity; metabolic blocking at 3-position
Protein-ligand interaction monitoring; in vitro metabolic stability assessment
Building block for focused library synthesis
Dual modifiable domains (benzamide ring, furan ring); favorable MW/logP window
Chemical diversification and fragment growth potential
Compound selection for screening collections
Balanced metabolic stability/lipophilicity vs. halogen analogs; furan-3-carbonyl connectivity; methylene linker
Hit progression probability review (MW
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